tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate
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Overview
Description
tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate: is a fluorinated organic compound with the molecular formula C15H17FN2O2 and a molecular weight of 276.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate typically involves the reaction of 6-fluoro-2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl (6-fluoroquinolin-8-yl)carbamate
- tert-Butyl (2-methylquinolin-8-yl)carbamate
- tert-Butyl (6-chloro-2-methylquinolin-8-yl)carbamate
Comparison: tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate is unique due to the presence of both a fluorine atom and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. The fluorine atom enhances the compound’s stability and lipophilicity, while the tert-butyl carbamate group provides protection for the amine functionality, allowing for selective reactions .
Properties
Molecular Formula |
C15H17FN2O2 |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-2-methylquinolin-8-yl)carbamate |
InChI |
InChI=1S/C15H17FN2O2/c1-9-5-6-10-7-11(16)8-12(13(10)17-9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19) |
InChI Key |
QJCNWXPJPZYSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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